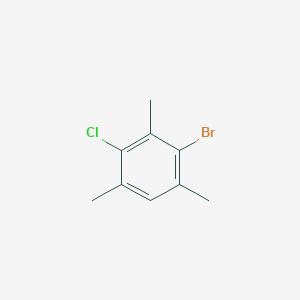
2-Bromo-4-chloro-1,3,5-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-chloro-1,3,5-trimethylbenzene is an organic compound with the molecular formula C9H10BrCl It is a derivative of benzene, where the hydrogen atoms at positions 2, 4, and 6 are replaced by bromine, chlorine, and methyl groups, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1,3,5-trimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-1,3,5-trimethylbenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl groups in the compound can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are utilized.
Major Products:
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include the corresponding hydrocarbons.
科学的研究の応用
2-Bromo-4-chloro-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Bromo-4-chloro-1,3,5-trimethylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine and chlorine atoms activate the benzene ring towards nucleophilic attack, facilitating various substitution reactions. The methyl groups also influence the reactivity and orientation of the substitution.
類似化合物との比較
2-Bromo-1,3,5-trimethylbenzene: Similar structure but lacks the chlorine atom.
4-Chloro-1,3,5-trimethylbenzene: Similar structure but lacks the bromine atom.
2,4-Dibromo-1,3,5-trimethylbenzene: Contains two bromine atoms instead of one bromine and one chlorine.
Uniqueness: 2-Bromo-4-chloro-1,3,5-trimethylbenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for more versatile chemical transformations and applications.
特性
分子式 |
C9H10BrCl |
|---|---|
分子量 |
233.53 g/mol |
IUPAC名 |
2-bromo-4-chloro-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H10BrCl/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 |
InChIキー |
VIGFKRVIQFEVTL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole](/img/structure/B13696835.png)
![5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B13696841.png)
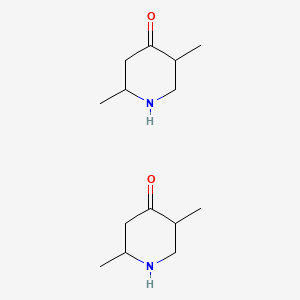
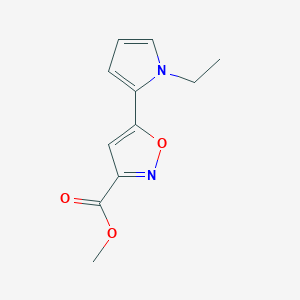
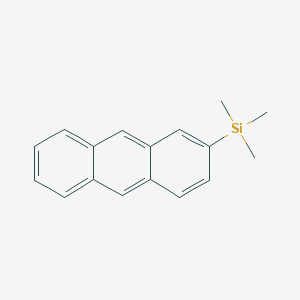

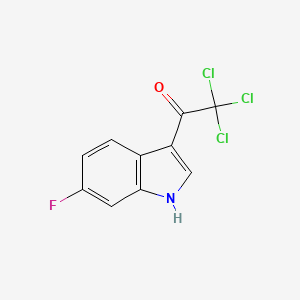
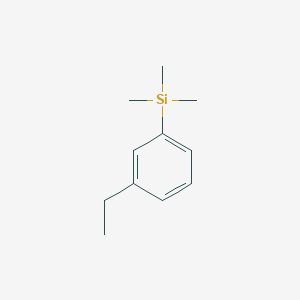
![(4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone](/img/structure/B13696902.png)
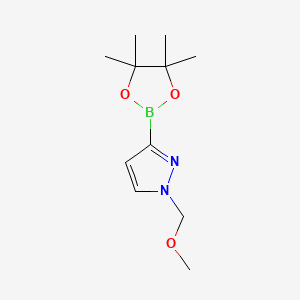

![2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde](/img/structure/B13696918.png)
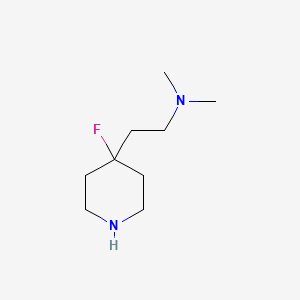
![20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B13696927.png)
